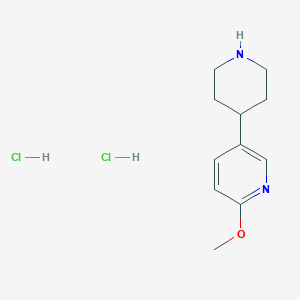

![molecular formula C11H11F3N2O B2510697 3-[4-(Trifluorometil)fenil]piperazin-2-ona CAS No. 185110-29-6](/img/structure/B2510697.png)

3-[4-(Trifluorometil)fenil]piperazin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

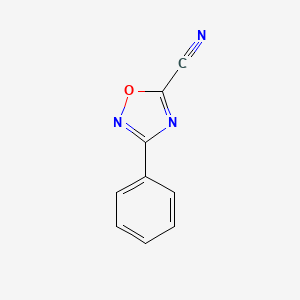

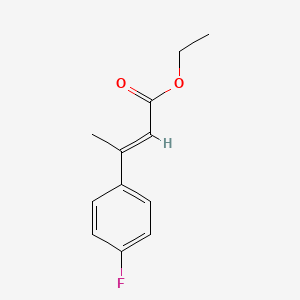

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.217. The purity is usually 95%.

BenchChem offers high-quality 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Antinociceptivas

LPP1 ha demostrado efectos antinociceptivos en modelos animales de dolor. En particular:

- En ratones neuropáticos, aumentó significativamente los umbrales nociceptivos en respuesta a la estimulación mecánica, térmica y de frío nocivo .

Capacidad Antioxidante

En homogeneizados de tejido cerebral, LPP1 exhibió capacidad antioxidante:

Polímeros Impresos Molecularmente (MIP)

LPP1 podría servir como plantilla para MIP. El depósito electroquímico de derivados de tiofeno que contienen un grupo –PhCF3 en las superficies de los electrodos puede conducir a la creación de MIP con propiedades de reconocimiento específicas .

Síntesis de Indenopirazol Trifluorometilado

LPP1 es un precursor para la síntesis de un indenopirazol tricíclico, trifluorometilado. Aunque el rendimiento es modesto, este compuesto puede tener otras aplicaciones en química medicinal .

Mecanismo De Acción

Target of Action

The primary target of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is the nociceptive thresholds in mouse models of persistent pain . The compound has been shown to have significant antinociceptive properties, particularly in the late phase of the formalin test .

Mode of Action

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one interacts with its targets by increasing nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation in neuropathic mice . This suggests that the compound may act by modulating the sensitivity of pain receptors or the transmission of pain signals.

Biochemical Pathways

It increases superoxide dismutase (SOD) activity, which is a key enzyme in the body’s antioxidant defense system .

Result of Action

The molecular and cellular effects of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one’s action include significant antinociceptive properties and an increase in pain thresholds in neuropathic mice . It also demonstrates antioxidant capacity in brain tissue homogenates, suggesting a potential neuroprotective effect .

Action Environment

It has been tested in various environments, including normoglycemic mice and streptozotocin (stz)-treated diabetic mice , suggesting that it may have different effects in different physiological conditions.

Análisis Bioquímico

Biochemical Properties

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown antioxidant properties by increasing the activity of superoxide dismutase in brain tissue homogenates . Additionally, it has been found to exhibit antinociceptive properties, which are mediated through its interaction with pain-related pathways . The nature of these interactions involves the modulation of enzyme activities and the stabilization of cell membranes, which contribute to its overall biochemical effects.

Cellular Effects

The effects of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated significant antinociceptive properties in mouse models of persistent pain, where it increased nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation . Furthermore, 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one has antioxidant capacity, which helps in reducing oxidative stress in cells . These cellular effects are crucial for its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the activity of superoxide dismutase, an enzyme that plays a critical role in protecting cells from oxidative damage . Additionally, 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one has been shown to modulate pain pathways by interacting with receptors and enzymes involved in nociception . These molecular interactions are essential for understanding its pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one have been observed to change over time. The compound has demonstrated stability under normal storage conditions, with a purity of 95% . In in vitro and in vivo studies, it has shown long-term effects on cellular function, particularly in reducing oxidative stress and modulating pain pathways . The stability and degradation of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one are crucial for its potential therapeutic applications, as they determine its efficacy and safety over extended periods.

Dosage Effects in Animal Models

The effects of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antinociceptive and antioxidant properties . At lower doses, it effectively increases nociceptive thresholds and reduces oxidative stress without impairing motor coordination . At higher doses, it may cause adverse effects such as motor coordination impairments . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one.

Metabolic Pathways

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolism in the liver, where it is converted into active metabolites that contribute to its pharmacological effects . These metabolic pathways are crucial for understanding the bioavailability and efficacy of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to determine its impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one within cells and tissues are essential for its pharmacological activity. This compound is transported across cell membranes and distributed to various tissues, where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement within the body . The localization and accumulation of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one in specific tissues are critical for its therapeutic potential.

Subcellular Localization

The subcellular localization of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate sites of action . Understanding the subcellular localization of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKAPCSDNLGCTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185110-29-6 |

Source

|

| Record name | 3-[4-(trifluoromethyl)phenyl]piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/no-structure.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2510622.png)

![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)